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molecular formula C9H7N3 B1358110 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile CAS No. 4414-87-3

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile

Cat. No. B1358110
M. Wt: 157.17 g/mol
InChI Key: KSBVCBLNHLSKFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09212138B2

Procedure details

To a solution of 1H-pyrrolo[2,3-b]pyridine (1.5 g, 12.7 mmol, 1.0 eq.) and paraformaldehyde (0.46 g, 15.2 mmol, 1.2 eq.) in isopropanol (20 mL) was added dimethylamine hydrochloride (1.24 g, 15.2 mmol, 1.2 eq). The mixture was stirred at reflux temperature for 20 minutes and then, quenched with ice and 5 M aqueous sodium hydroxide after cooling to room temperature. The mixture was extracted with ethyl acetate and the organic layer was dried over MgSO4 and evaporated under reduced pressure. The gramine residue was taken up in a mixture of anhydrous dichloromethane (40 mL) and toluene (80 mL) and then, methyl iodide (1.26 mL, 20.3 mmol, 1.6 eq.) was added under an argon atmosphere. The mixture was stirred at room temperature for 12 hours and concentrated. To the residue taken up in anhydrous THF (120 mL) were added, under an argon atmosphere, TMSCN (2.39 mL, 19.1 mmol, 1.5 eq.) and TBAF (38.1 mL, 1M, 38.1 mmol, 3.0 eq.). The mixture was stirred at room temperature for 4 hours and then, concentrated under reduced pressure. The crude was taken up in ethyl acetate and the organic layer was washed with a saturated aqueous sodium bicarbonate solution and then, dried over MgSO4. The solvent was removed under reduced pressure, and the residue purified by silica gel flash-column chromatography (eluent: heptane/EtOAc, 50:50) to afford 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-acetonitrile as a white solid (0.56 g, 28%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.26 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.39 mL
Type
reactant
Reaction Step Three
Name
Quantity
38.1 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[CH:2]1.C=O.Cl.CNC.CI.[Si](C#N)(C)(C)C.CC[CH2:26][CH2:27][N+:28](CCCC)(CCCC)CCCC.[F-]>C(O)(C)C>[NH:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[C:3]([CH2:26][C:27]#[N:28])=[CH:2]1 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
N1C=CC=2C1=NC=CC2
Name
Quantity
0.46 g
Type
reactant
Smiles
C=O
Name
Quantity
1.24 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
1.26 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
2.39 mL
Type
reactant
Smiles
[Si](C)(C)(C)C#N
Step Four
Name
Quantity
38.1 mL
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
quenched with ice and 5 M aqueous sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The gramine residue was taken up in a mixture of anhydrous dichloromethane (40 mL) and toluene (80 mL)
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 12 hours
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
were added, under an argon atmosphere
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
the organic layer was washed with a saturated aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel flash-column chromatography (eluent: heptane/EtOAc, 50:50)

Outcomes

Product
Name
Type
product
Smiles
N1C=C(C=2C1=NC=CC2)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 28.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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